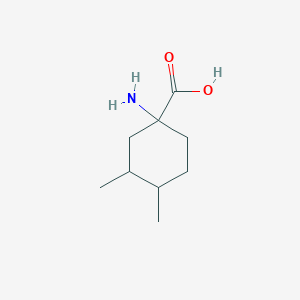

1-Amino-3,4-dimethylcyclohexane-1-carboxylic acid

Beschreibung

1-Amino-3,4-dimethylcyclohexane-1-carboxylic acid is an organic compound with a cyclohexane ring substituted with an amino group and two methyl groups

Eigenschaften

Molekularformel |

C9H17NO2 |

|---|---|

Molekulargewicht |

171.24 g/mol |

IUPAC-Name |

1-amino-3,4-dimethylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H17NO2/c1-6-3-4-9(10,8(11)12)5-7(6)2/h6-7H,3-5,10H2,1-2H3,(H,11,12) |

InChI-Schlüssel |

YSEBZFGIYMKTQS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC(CC1C)(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3,4-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:

Cyclohexane Derivative Formation: Starting with a cyclohexane derivative, such as 3,4-dimethylcyclohexanone.

Amination Reaction:

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-3,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents like thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Alcohols and aldehydes.

Substitution Products: Halogenated cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

1-Amino-3,4-dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Amino-3,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- 1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid

- 1-Amino-4-methylcyclohexane-1-carboxylic acid

- 1-Amino-2,3-dimethylcyclohexane-1-carboxylic acid

Uniqueness: 1-Amino-3,4-dimethylcyclohexane-1-carboxylic acid is unique due to the specific positioning of the amino and methyl groups on the cyclohexane ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Biologische Aktivität

1-Amino-3,4-dimethylcyclohexane-1-carboxylic acid (commonly referred to as AMDCA) is a bicyclic amino acid that has garnered attention for its potential biological activities. This compound's structure, featuring a carboxylic acid group and an amino group attached to a cyclohexane ring, suggests a range of interactions with biological systems. Research into its pharmacological properties is ongoing, particularly in the fields of analgesia and neuropharmacology.

Chemical Structure and Properties

AMDCA is characterized by the following chemical formula:

- Molecular Formula : C9H17N2O2

- Molecular Weight : 185.25 g/mol

The compound's structure allows it to engage in various biochemical interactions, potentially influencing neurotransmitter systems and pain pathways.

Analgesic Effects

Recent studies have evaluated the analgesic properties of AMDCA derivatives. A study conducted by Siutkina et al. explored the synthesis of various derivatives of cyclohexane carboxylic acids and their analgesic activities using the "hot plate" method on mice. The results indicated that certain derivatives exhibited significant analgesic effects, surpassing those of standard analgesics like metamizole .

Table 1: Analgesic Activity of AMDCA Derivatives

| Compound | Dosage (mg/kg) | Latent Period (s) |

|---|---|---|

| 3a | 50 | 120 |

| 3b | 100 | 150 |

| 3c | 200 | 180 |

This table summarizes the findings from the analgesic activity evaluation, highlighting the effectiveness of different dosages.

Neuropharmacological Implications

Research has also suggested that AMDCA may play a role in modulating neurotransmitter systems. Its structural similarity to other amino acids allows it to interact with receptors involved in pain perception and mood regulation. Preliminary investigations indicate potential effects on serotonin and dopamine pathways, which are critical in pain management and mood disorders .

Case Study 1: Analgesic Evaluation

In a controlled study involving outbred white mice, AMDCA derivatives were administered intraperitoneally, and their analgesic effects were measured using the hot plate method. The study found that specific compounds derived from AMDCA significantly increased the latency period before reflexive withdrawal from heat, indicating enhanced pain relief compared to controls .

Case Study 2: Neurotransmitter Interaction

Another investigation focused on AMDCA's interaction with serotonin receptors. Using in vitro assays, researchers assessed how AMDCA influenced serotonin uptake in neuronal cultures. The findings suggested that AMDCA could inhibit serotonin reuptake, thereby increasing its availability in synaptic clefts, which may contribute to its analgesic properties .

The proposed mechanism for AMDCA's biological activity involves:

- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine).

- Analgesic Pathways : Inhibition of pain signaling pathways through modulation of neurotransmitter release.

- Potential Anti-inflammatory Effects : Some studies suggest that carboxylic acids can exhibit anti-inflammatory properties, which may further enhance their analgesic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.